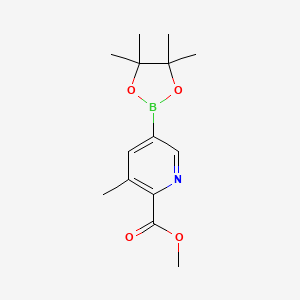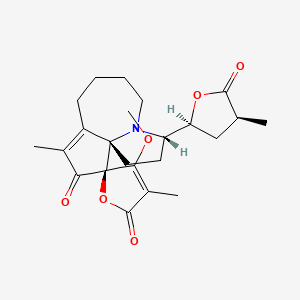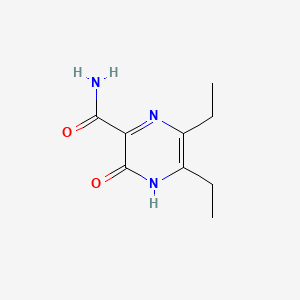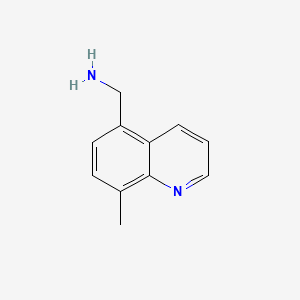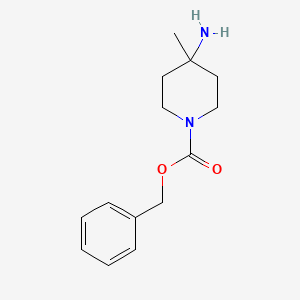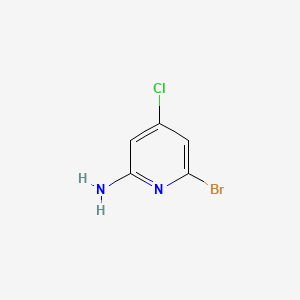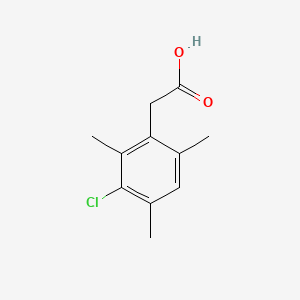
(R)-2-(Diphenylphosphino)-1-phenylethanamine
Übersicht
Beschreibung
Compounds like “®-2-(Diphenylphosphino)-1-phenylethanamine” belong to a class of compounds known as phosphines. These are characterized by the presence of a phosphorus atom bonded to carbon atoms . They are often used as ligands in the field of coordination chemistry and catalysis .
Synthesis Analysis
The synthesis of phosphines typically involves the reaction of a phosphorus halide with a Grignard or organolithium reagent. The specific synthesis route for “®-2-(Diphenylphosphino)-1-phenylethanamine” would depend on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of phosphines is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Phosphines can participate in a variety of chemical reactions. They can act as nucleophiles, forming adducts with electrophiles. They can also act as ligands, binding to metal centers in coordination complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of phosphines depend on their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation
This compound plays a significant role in asymmetric hydrogenation . The application of first-row transition metals in asymmetric hydrogenation and asymmetric transfer hydrogenation is a key area of research . The catalytic behavior of 3d metals is significantly different from that of 4d and 5d metals .
Catalyst in Chemical Reactions
The compound is used as a catalyst in various chemical reactions . It is particularly useful in reactions involving first-row transition metals .
Synthesis of Binaphthyl-based Phosphine and Phosphite Ligands
The compound is used in the synthesis of binaphthyl-based phosphine and phosphite ligands . These ligands have earned considerable relevance due to their versatility as ligands in enantioselective metal-catalysed reactions .
Asymmetric Catalysis
The compound is used in the field of asymmetric catalysis . The development of large scale synthesis of enantiopure and thermally stable ®- and (S)-BINOL molecules constitutes a key milestone in this field .
Preparation of Optically Active Products
The compound is used in the preparation of optically active products with the desired enantiopurity . This is particularly relevant in the field of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity.
Functionalisation of Binaphthyl-based Phosphorus Ligands
The compound is used in the functionalisation of binaphthyl-based phosphorus ligands for use in alternative reaction media . This is particularly relevant in the search for environmentally benign chemical catalytic processes .
Wirkmechanismus
Target of Action
Similar compounds, such as diphenylphosphino styrene (dpps), have been used in the formation of well-defined homopolymers and diblock copolymers . These polymers have predictable molecular weights and narrow polydispersities , suggesting that the compound may interact with polymer chains during its action.
Mode of Action
Related phosphorus compounds have been used as ligands in enantioselective metal-catalysed reactions . These reactions allow the preparation of optically active products with the desired enantiopurity . Therefore, it’s plausible that ®-2-(Diphenylphosphino)-1-phenylethanamine may interact with its targets in a similar manner, acting as a ligand in catalytic reactions.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
The compound’s potential role in the formation of well-defined homopolymers and diblock copolymers suggests that it may influence the structure and properties of these polymers.
Action Environment
For instance, in the context of software development, a workflow job that references an environment must follow any protection rules for the environment before running or accessing the environment’s secrets . Therefore, it’s plausible that similar environmental factors could influence the action of ®-2-(Diphenylphosphino)-1-phenylethanamine.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-2-diphenylphosphanyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855641 | |
| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Diphenylphosphino)-1-phenylethanamine | |
CAS RN |
141096-35-7 | |
| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)



